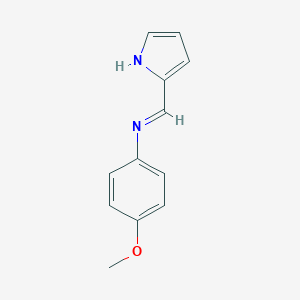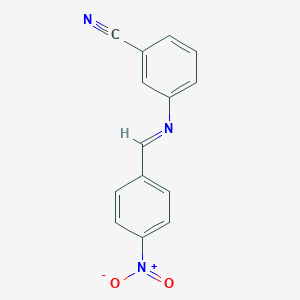![molecular formula C17H15IN2 B463298 N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463298.png)
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine is an organic compound with the molecular formula C17H15IN2. This compound is characterized by the presence of an iodine atom, a methyl group, and an indole moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine typically involves the reaction of 3-iodo-4-methylaniline with 2-methyl-1H-indole-3-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of the target compound.
2-methyl-1H-indole-3-carbaldehyde: Another precursor used in the synthesis.
BIRB 796: A compound synthesized using 3-iodo-4-methylaniline, known for its anti-inflammatory properties.
Uniqueness
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine is unique due to its specific combination of functional groups and the presence of the indole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C17H15IN2 |
|---|---|
Molekulargewicht |
374.22g/mol |
IUPAC-Name |
N-(3-iodo-4-methylphenyl)-1-(2-methyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C17H15IN2/c1-11-7-8-13(9-16(11)18)19-10-15-12(2)20-17-6-4-3-5-14(15)17/h3-10,20H,1-2H3 |
InChI-Schlüssel |
NYROBCNTXXOACE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C)I |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({3-nitrophenyl}imino)methyl]-1H-pyrrole](/img/structure/B463226.png)
![N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B463236.png)

![5-(Diethylamino)-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B463241.png)
![5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B463253.png)
![N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide](/img/structure/B463264.png)
![1-{3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B463272.png)
![4-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzamide](/img/structure/B463287.png)
![5-(Diethylamino)-2-{[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B463293.png)
![5-(Diethylamino)-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B463295.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}acetamide](/img/structure/B463296.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463339.png)
![2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol](/img/structure/B463340.png)

